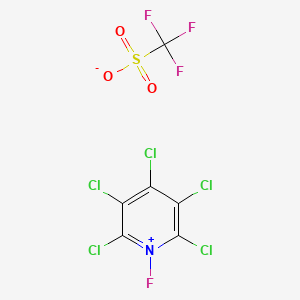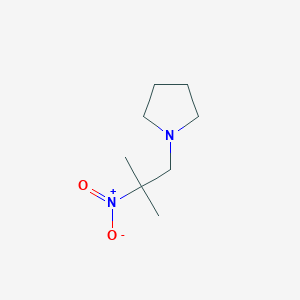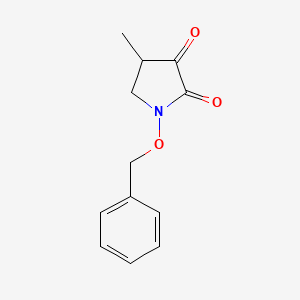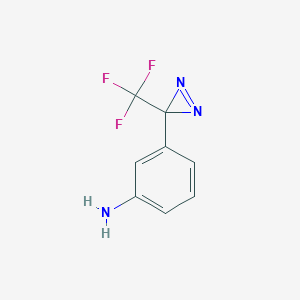![molecular formula C15H24O4Si B3039814 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid CAS No. 1344662-01-6](/img/structure/B3039814.png)
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid
Overview
Description
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid is an organic compound that features a tert-butyl(dimethyl)silyl group, a methoxy group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The methoxy group is introduced via methylation reactions, often using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3) in an aprotic solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include tert-butyl(dimethyl)silyl chloride (TBDMS-Cl), methyl iodide (CH3I), potassium carbonate (K2CO3), potassium permanganate (KMnO4), chromium trioxide (CrO3), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4). Reaction conditions typically involve aprotic solvents like DMF and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
Major products formed from these reactions include silyl-protected alcohols, methoxy-substituted phenylacetic acids, and various oxidation or reduction products depending on the specific reaction conditions .
Scientific Research Applications
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
2-[Tert-butyl(dimethyl)silyl]oxyacetic acid: Similar in structure but lacks the methoxy group on the phenyl ring.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a similar silyl-protecting group but differs in the aldehyde functionality.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features a similar silyl group but is part of a more complex indole structure.
Uniqueness
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid is unique due to the combination of the silyl-protecting group, the methoxy substituent, and the phenylacetic acid moiety. This combination provides specific reactivity and stability characteristics that are valuable in synthetic organic chemistry .
Properties
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(5,6)19-12-8-7-11(10-14(16)17)9-13(12)18-4/h7-9H,10H2,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJJVYXDBUVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid](/img/structure/B3039734.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid](/img/structure/B3039735.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid](/img/structure/B3039736.png)
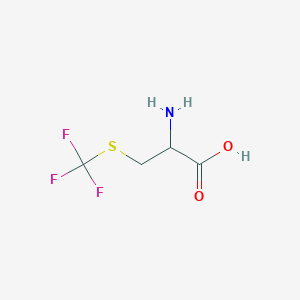
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3039738.png)
![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)
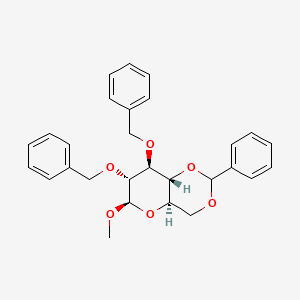
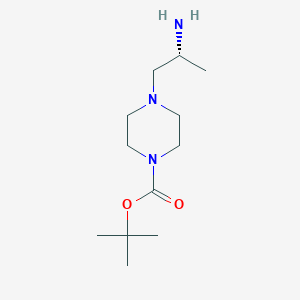
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)
